molecular formula C4H9ClIN B7987156 (S)-3-Iodo-pyrrolidine hydrochloride

(S)-3-Iodo-pyrrolidine hydrochloride

Cat. No.: B7987156
M. Wt: 233.48 g/mol
InChI Key: OWOZJBZGOHJRBB-WCCKRBBISA-N
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Description

(S)-3-Iodo-pyrrolidine hydrochloride (CAS: 1289585-34-7) is a chiral pyrrolidine derivative characterized by an iodine atom at the 3-position of the pyrrolidine ring and a hydrochloride salt. Its molecular formula is C₄H₉ClIN, with a molar mass of 233.48 g/mol . The compound exhibits a density of 1.89 g/cm³, a boiling point of 191°C, and a flash point of 69°C .

Properties

IUPAC Name

(3S)-3-iodopyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8IN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOZJBZGOHJRBB-WCCKRBBISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Iodo-pyrrolidine hydrochloride typically involves the iodination of pyrrolidine derivatives. One common method is the reaction of (S)-pyrrolidine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Iodo-pyrrolidine hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Iodo-pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

    Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated pyrrolidine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Products include azido-pyrrolidine, thiocyanato-pyrrolidine, and methoxy-pyrrolidine.

    Oxidation Reactions: Products include pyrrolidone derivatives.

    Reduction Reactions: Products include hydrogenated pyrrolidine.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₄H₉ClIN
Molecular Weight : 189.48 g/mol
Structure : The compound features a pyrrolidine ring with an iodine atom at the third position, which contributes to its unique reactivity and biological properties.

Medicinal Chemistry

(S)-3-Iodo-pyrrolidine hydrochloride is explored for its potential in drug development. Its unique structural features allow it to interact with various biological targets, making it a candidate for novel therapeutic agents.

  • Antimicrobial Activity : Studies have shown that derivatives containing iodo groups exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, with zones of inhibition ranging from 9 to 20 mm against strains like E. coli and Staphylococcus aureus .
  • Cytotoxicity : Research indicates that this compound demonstrates promising cytotoxic effects on cancer cell lines, with IC50 values comparable to established chemotherapeutics .

The compound's biological activities are attributed to its electrophilic character due to the iodine atom, which facilitates nucleophilic attacks on biomolecular targets.

  • Anthelmintic Activity : Derivatives of (S)-3-Iodo-pyrrolidine have shown effectiveness against helminths, indicating potential use in treating parasitic infections .

Antimicrobial Studies

A study published in MDPI reported that hydrolyzed peptide conjugates containing iodo groups exhibited significant antimicrobial activity against various bacterial strains, suggesting that (S)-3-Iodo-pyrrolidine could serve as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assessment

Research demonstrated that derivatives of pyrrolidine were synthesized and tested against various cancer cell lines. Those with halogen substitutions showed enhanced cytotoxicity compared to their non-halogenated counterparts, highlighting the importance of halogenation in improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of (S)-3-Iodo-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. Additionally, the pyrrolidine ring can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Counterpart: (R)-3-Iodo-pyrrolidine Hydrochloride

  • CAS : 10-F088519 (discontinued)
  • Key Differences :
    • The (R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but exhibits opposite optical activity.
    • Biological activity may differ significantly due to chirality-dependent receptor interactions. For example, in drug design, one enantiomer may show higher target affinity or metabolic stability .

Fluorinated Analogs: (S)-3-Fluoropyrrolidine Hydrochloride

  • CAS : 136725-53-6
  • Molecular Formula : C₄H₉ClFN
  • Comparison :
    • Functional Group : Fluorine replaces iodine, reducing steric bulk and increasing electronegativity.
    • Applications : Fluorine’s smaller size enhances metabolic stability in pharmaceuticals, while iodine’s bulk may improve binding in hydrophobic pockets .

Hydroxylated Derivatives: (S)-3-Hydroxypyrrolidine Hydrochloride

  • CAS : 90481-32-6
  • Molecular Formula: C₄H₁₀ClNO
  • Comparison :
    • Functional Group : A hydroxyl (-OH) group replaces iodine, enabling hydrogen bonding but reducing hydrophobicity.
    • Solubility : Higher aqueous solubility compared to the iodo derivative, but reduced lipid membrane permeability .

Methyl-Substituted Analog: (S)-3-Methylpyrrolidine Hydrochloride

  • CAS : 186597-29-5
  • Molecular Formula : C₅H₁₂ClN
  • Comparison :
    • Steric Effects : The methyl group is less bulky than iodine, reducing steric hindrance in reactions.
    • Similarity Score : 0.75 (structural similarity to (S)-3-Iodo-pyrrolidine hydrochloride) .

Methoxymethyl-Substituted Derivative: (S)-3-(Methoxymethyl)pyrrolidine Hydrochloride

  • CAS : 1421050-43-2
  • Molecular Formula: C₆H₁₄ClNO
  • Comparison :
    • Functional Group : Methoxymethyl (-OCH₃) introduces ether functionality, enhancing hydrophilicity.
    • Applications : Useful in prodrug design due to improved solubility compared to iodine-containing analogs .

Structural and Functional Comparison Table

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Functional Group Key Properties
(S)-3-Iodo-pyrrolidine HCl 1289585-34-7 C₄H₉ClIN 233.48 Iodo (-I) High steric bulk, halogen bonding
(R)-3-Iodo-pyrrolidine HCl 10-F088519 C₄H₉ClIN 233.48 Iodo (-I) Enantiomeric properties
(S)-3-Fluoropyrrolidine HCl 136725-53-6 C₄H₉ClFN 147.57 Fluoro (-F) High electronegativity, metabolic stability
(S)-3-Hydroxypyrrolidine HCl 90481-32-6 C₄H₁₀ClNO 139.58 Hydroxyl (-OH) Hydrogen bonding, high solubility
(S)-3-Methylpyrrolidine HCl 186597-29-5 C₅H₁₂ClN 121.61 Methyl (-CH₃) Low steric hindrance
(S)-3-(Methoxymethyl)pyrrolidine HCl 1421050-43-2 C₆H₁₄ClNO 167.63 Methoxymethyl (-OCH₃) Enhanced hydrophilicity

Biological Activity

(S)-3-Iodo-pyrrolidine hydrochloride is a chiral compound featuring a five-membered nitrogen-containing ring, which has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article explores the compound's biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-3-Iodo-pyrrolidine hydrochloride is characterized by the presence of an iodine atom at the third position of the pyrrolidine ring. This structural feature enhances its reactivity and interaction with various biological targets, making it a significant candidate for drug development. The hydrochloride form improves solubility and stability, facilitating its use in biological applications.

Antimicrobial Activity

Research indicates that (S)-3-Iodo-pyrrolidine hydrochloride exhibits notable antimicrobial properties. A study evaluating various pyrrolidine derivatives found that compounds with halogen substituents, including iodine, showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound NameTarget BacteriaMIC (mg/mL)
(S)-3-Iodo-pyrrolidine HClStaphylococcus aureus0.0039
Escherichia coli0.025
Sodium pyrrolidideVarious harmful bacteriaNot specified

Antiparasitic Activity

(S)-3-Iodo-pyrrolidine hydrochloride has also been explored for its antiparasitic potential. It has been identified as a candidate for targeting pteridine reductase 1 (PTR1) in Trypanosoma brucei, a key enzyme involved in the survival of the parasite responsible for Human African Trypanosomiasis. In vitro studies have demonstrated that certain pyrrolidine derivatives can inhibit PTR1 effectively, leading to reduced viability of the parasite .

The biological activity of (S)-3-Iodo-pyrrolidine hydrochloride is attributed to its ability to interact with specific molecular targets through mechanisms such as:

  • Halogen Bonding : The iodine atom can participate in halogen bonding, enhancing the compound's binding affinity to enzymes and receptors.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways of pathogens, thereby exerting its antimicrobial and antiparasitic effects.

Study on Antimicrobial Efficacy

A recent study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including (S)-3-Iodo-pyrrolidine hydrochloride. The results indicated that compounds with halogen substitutions exhibited superior antibacterial activity compared to their non-halogenated counterparts. The study concluded that the presence of iodine significantly contributes to the enhanced bioactivity of these compounds .

Evaluation Against Trypanosomiasis

In another research effort focused on antiparasitic drugs, (S)-3-Iodo-pyrrolidine hydrochloride was tested against Trypanosoma brucei. The findings suggested that this compound could serve as a lead structure for developing new treatments for trypanosomiasis due to its effective inhibition of PTR1 .

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